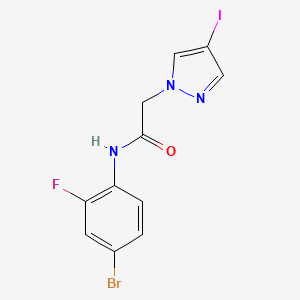![molecular formula C15H14N2O6S2 B11065634 Ethyl 5-({[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11065634.png)
Ethyl 5-({[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE is a complex organic compound that features a benzothiazole moiety, a sulfonamide group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Coupling with Furoate Ester: Finally, the sulfonamide derivative is coupled with ethyl 2-furoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The furoate ester and benzothiazole moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and furoate moieties.
Reduction: Reduced forms of the ester and sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity, while the furoate ester can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE: can be compared with other benzothiazole derivatives and sulfonamide-containing compounds.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Sulfonamide Compounds: Molecules such as sulfanilamide and sulfamethoxazole.
Uniqueness
The uniqueness of ETHYL 5-({[(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-6-YL)SULFONYL]AMINO}METHYL)-2-FUROATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N2O6S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 5-[[(2-oxo-3H-1,3-benzothiazol-6-yl)sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14N2O6S2/c1-2-22-14(18)12-6-3-9(23-12)8-16-25(20,21)10-4-5-11-13(7-10)24-15(19)17-11/h3-7,16H,2,8H2,1H3,(H,17,19) |
InChI Key |
FLQDHYMBKFZEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate](/img/structure/B11065559.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11065561.png)

![4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11065571.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11065574.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B11065577.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11065592.png)
![(4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B11065603.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11065611.png)

![4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11065622.png)
![3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065627.png)
![ethyl 3-(2-chlorophenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11065632.png)
![6-(4-bromo-5-tert-butyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065635.png)
